1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(15)11-4-5-13(16)12(8-11)9-14-6-2-3-7-14/h4-5,8,16H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJUMKYUGLNQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and pyrrolidine.
Reaction Conditions: The reaction involves the condensation of 4-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution: The pyrrolidinylmethyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Basic Information
- IUPAC Name : 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one
- Molecular Formula : C₁₃H₁₇NO₂
- Molecular Weight : 219.28 g/mol
- CAS Number : 92040-34-1
- LogP : 0.22
- Polar Surface Area : 41 Ų
Structural Characteristics
The compound features:
- A hydroxyl group (-OH) contributing to its polarity.
- A pyrrolidine ring which may influence its biological activity.
These properties suggest potential interactions with biological targets, making it suitable for drug development and research.
Medicinal Chemistry
This compound has been investigated for its therapeutic properties, particularly in the context of:
- Antidepressant Activity : Studies have indicated that compounds with similar structures may exhibit serotonin reuptake inhibition, suggesting potential use in treating depression .
Pharmacological Studies
The compound's pharmacological profile is under exploration for various applications:
- Neuropharmacology : Research indicates that derivatives of this compound could modulate neurotransmitter systems, potentially leading to new treatments for neurological disorders .
Biochemical Research
In proteomics and biochemical assays, this compound has been utilized for:
- Enzyme Inhibition Studies : Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing inhibitors .
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of pyrrolidine derivatives. The findings suggested that this compound could serve as a lead compound for further development due to its favorable binding affinity to serotonin receptors .
Case Study 2: Neuroprotective Properties
Research conducted at a leading university demonstrated that this compound exhibits neuroprotective properties in cellular models of oxidative stress. The results indicated a significant reduction in neuronal cell death when treated with the compound, highlighting its potential in neurodegenerative disease research .
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and pyrrolidinylmethyl group play crucial roles in its binding to target proteins and enzymes, modulating their activity . The compound may exert its effects through various pathways, including inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Melting Points and Solubility
*Compound 4f (from ) includes a methoxy group at the 2-position, reducing its melting point compared to 3a.
- Trends :
- Larger substituents (e.g., piperidine vs. pyrrolidine) lower melting points due to reduced crystallinity.
- Polar groups (e.g., morpholine’s oxygen) enhance intermolecular interactions, slightly increasing melting points compared to pyrrolidine analogs.
Spectral Characteristics
Infrared (IR) Spectroscopy
| Compound | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Notable Peaks |
|---|---|---|---|
| 3a | ~1669 | 1304 | Broad O-H stretch (~3200 cm⁻¹) |
| 2a | 1669 | 1304 | Morpholine C-O stretch (1113 cm⁻¹) |
| 4a | 1661 | 1284 | Piperidine C-H sp³ (2946 cm⁻¹) |
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (3a): Aromatic protons: δ 7.83 (s, 2H, H-2 and H-6) . Pyrrolidine protons: δ 2.58 (m, 4H, N-CH₂) and 1.80 (m, 4H, CH₂) . Acetophenone methyl: δ 2.55 (s, 3H) .
Comparisons :
Biological Activity
1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one, also known by its CAS number 92040-34-1, is a chemical compound with significant potential in biological research and therapeutic applications. Its structure includes a hydroxyl group and a pyrrolidinylmethyl moiety, which contribute to its biological activity. This article delves into the compound's biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by relevant data tables and case studies.
- Molecular Formula : C₁₃H₁₇NO₂
- Molecular Weight : 219.28 g/mol
- IUPAC Name : 1-[4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with pyrrolidine derivatives exhibit notable antimicrobial properties. For instance:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone | Staphylococcus aureus | 0.0039 mg/mL |
| 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone | Escherichia coli | 0.025 mg/mL |
These findings suggest that the compound effectively inhibits the growth of common pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of related pyrrolidine compounds has been documented extensively. A study on a similar compound demonstrated significant inhibition of cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. Specifically, the compound was shown to:
- Induce G2/M phase arrest in cancer cells.
- Activate apoptotic pathways involving caspases.
This suggests that 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone may share similar mechanisms of action, warranting further investigation into its efficacy against various cancer cell lines .
The mechanism of action for 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone involves its interaction with specific biological targets:
- Interaction with Enzymes : The hydroxyl group may facilitate binding to enzymes involved in metabolic pathways.
- Modulation of Cell Signaling : The compound may influence signaling pathways related to apoptosis and cell proliferation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone. The results indicated that compounds with hydroxyl substitutions exhibited superior activity against Gram-positive bacteria compared to their counterparts without such substitutions .
Study on Anticancer Effects
In another study focusing on pyrrole derivatives, it was found that certain structural modifications significantly enhanced the anticancer activity against prostate cancer cell lines. The findings suggested that incorporating functional groups similar to those in 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone could lead to improved therapeutic profiles .
Q & A
Q. What are the typical synthetic routes for 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one, and how are reaction conditions optimized?
The synthesis often involves multi-step reactions , such as:
- Nucleophilic substitution to introduce the pyrrolidine moiety, using precursors like brominated intermediates (e.g., 1-(4-(3-bromopropoxy)phenyl)ethan-1-one) with piperidine or pyrrolidine derivatives under reflux in acetonitrile with potassium carbonate .
- Claisen-Schmidt condensation for ketone formation, employing aldehydes in a basic ethanol solution (e.g., 15% KOH) under nitrogen to prevent oxidation .
Optimization requires precise control of temperature (reflux conditions), solvent polarity , and reaction time to maximize yield and purity. For example, inert atmospheres (nitrogen) mitigate side reactions like oxidation of phenolic groups .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Key techniques include:
- X-ray crystallography for unambiguous confirmation of the 3D structure, often using SHELXL for refinement .
- NMR spectroscopy (1H, 13C, DEPTQ) to resolve substituent positions, such as distinguishing pyrrolidinylmethyl groups and aromatic protons .
- LC-MS to verify molecular weight and purity, especially for intermediates .
Chromatographic methods (HPLC) are paired with reference standards (e.g., similar methoxyphenyl ketones) for comparative retention time analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental data for this compound’s bioactivity?
Discrepancies often arise from solvent effects or conformational flexibility in docking studies. A robust approach involves:
- Validating computational models with experimental binding assays (e.g., surface plasmon resonance or fluorescence polarization) to quantify target interactions .
- Performing molecular dynamics simulations to account for solvation and ligand flexibility, improving correlation with in vitro results .
- Cross-referencing with structural analogs (e.g., 1-(4-fluorophenyl) derivatives) to identify conserved interaction motifs .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
Enantiomeric purity is critical for pharmacological studies. Strategies include:
- Chiral chromatography to separate enantiomers post-synthesis, using columns like Chiralpak IA/IB .
- Asymmetric catalysis during key steps (e.g., hydrogenation of prochiral intermediates) with transition-metal catalysts (e.g., Ru-BINAP complexes) .
- Circular dichroism (CD) or optical rotation measurements to confirm enantiopurity .
Q. How can researchers design experiments to evaluate the compound’s anti-inflammatory or cytotoxic activity?
A methodological framework includes:
- In vitro assays :
- In vivo models :
Data Contradiction & Validation
Q. How should conflicting crystallographic data (e.g., bond lengths vs. computational predictions) be addressed?
- Multi-method validation : Cross-check with DFT calculations (e.g., Gaussian software) to reconcile bond length discrepancies .
- Twinned data refinement : Use SHELXTL or similar programs to resolve crystal twinning artifacts .
- Temperature-dependent studies : Low-temperature crystallography (e.g., 101 K) reduces thermal motion errors, improving model accuracy .
Q. What experimental controls are essential when studying the compound’s enzyme inhibition mechanisms?
- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only samples .
- Time-resolved assays : Monitor inhibition kinetics to distinguish competitive vs. non-competitive mechanisms .
- Mutagenesis studies : Validate binding sites by introducing point mutations in target enzymes .
Structural & Functional Insights
Q. How does the pyrrolidinylmethyl group influence the compound’s pharmacokinetic properties?
Q. What role does the 4-hydroxy group play in target binding?
- Hydrogen bonding : The hydroxyl group forms critical H-bonds with residues in enzymatic active sites (e.g., COX-2 or kinases) .
- pH sensitivity : Protonation/deprotonation at physiological pH modulates binding affinity, requiring buffered assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
